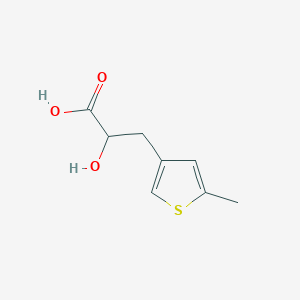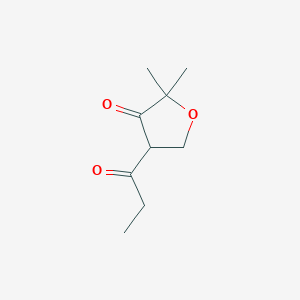
2,2-Dimethyl-4-propanoyloxolan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-propanoyloxolan-3-one is a versatile chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . This compound is known for its unique structural features, which include a five-membered oxolane ring with a propanoyl group at the fourth position and two methyl groups at the second position. It is used in various scientific and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-4-propanoyloxolan-3-one can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . The reaction involves the formation of an intermediate, which then cyclizes to form the oxolane ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4-propanoyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The propanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2,2-Dimethyl-4-propanoyloxolan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 2,2-Dimethyl-4-propanoyloxolan-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This can lead to various biological effects, depending on the specific targets involved.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-one: This compound has a similar oxolane ring structure but differs in the functional groups attached to the ring.
4,5-Dimethyl-1,3-dioxol-2-one: Another similar compound with a different substitution pattern on the oxolane ring.
Uniqueness
2,2-Dimethyl-4-propanoyloxolan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the synthesis of specialized organic compounds and materials.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
2,2-dimethyl-4-propanoyloxolan-3-one |
InChI |
InChI=1S/C9H14O3/c1-4-7(10)6-5-12-9(2,3)8(6)11/h6H,4-5H2,1-3H3 |
InChIキー |
LKPCYPYZZWTDEF-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1COC(C1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


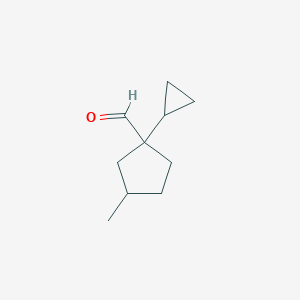

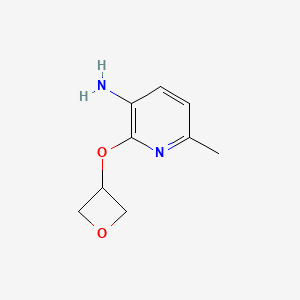
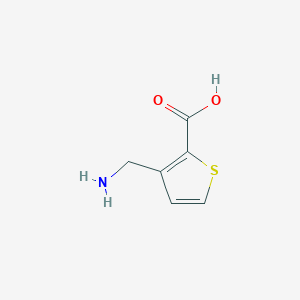

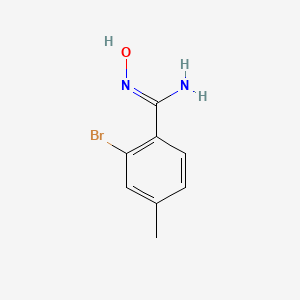

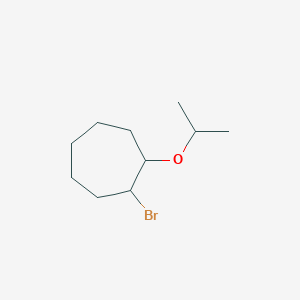
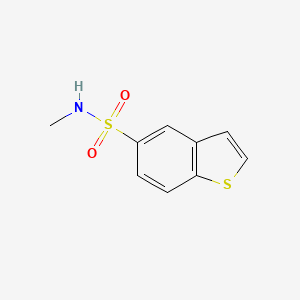
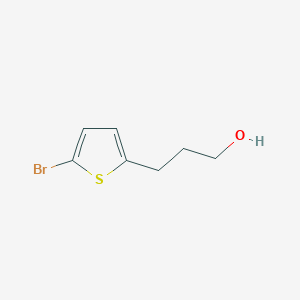
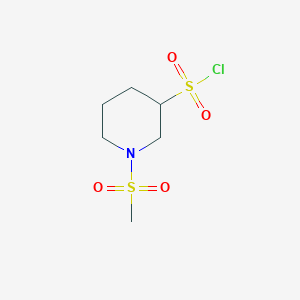
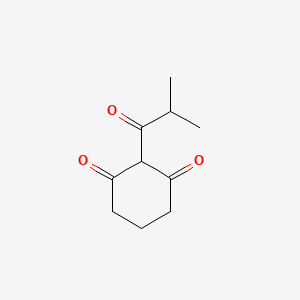
![2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)
